N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16FN5O3S and its molecular weight is 413.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
The compound is synthesized via the 1,3-dipolar cycloaddition reaction, showing significant reductions in reaction times and higher yields under ultrasound irradiation. It exhibits promising antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains at low minimum inhibition concentrations (Rezki, 2016).
Anti-inflammatory Activity and Molecular Docking
This compound, as part of a series of derivatives, has been investigated for anti-inflammatory activity and p38α MAP kinase inhibition. It shows significant in vitro and in vivo anti-inflammatory activity, with molecular docking studies predicting their binding mode against p38α MAP kinase enzyme (Tariq et al., 2018).
Antitumor Activity
Several derivatives of this compound have been synthesized and screened for their potential antitumor activity in vitro against human tumor cell lines. Some of these derivatives demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Antioxidant and Anti-inflammatory Properties
A series of derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing significant results in DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition assays (Koppireddi et al., 2013).
Antimicrobial and Antituberculosis Agents
This compound, as part of a novel series of derivatives, has been synthesized and evaluated for in-vitro antibacterial and antitubercular activities, showing promising results against various bacterial strains and Mycobacterium tuberculosis (Jadhav et al., 2009).
Anticonvulsant Agents
Some derivatives have been evaluated for their anticonvulsant activities using various tests, with certain compounds showing significant efficacy and lower neurotoxicity, indicating potential as anticonvulsant agents (Liu et al., 2016).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3S/c20-12-1-4-14(5-2-12)24-7-8-25-18(24)22-23-19(25)29-10-17(26)21-13-3-6-15-16(9-13)28-11-27-15/h1-6,9H,7-8,10-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHYIUDEKNPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)N1C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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